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molecular formula C12H14N2O B181983 2-(Piperidin-4-yl)benzo[d]oxazole CAS No. 51784-03-3

2-(Piperidin-4-yl)benzo[d]oxazole

Cat. No. B181983
M. Wt: 202.25 g/mol
InChI Key: YHVZEPIEDXIJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660751B1

Procedure details

The title compound was prepared from isonipecotic acid and 2-aminophenol using the method described in Description 14. MH+ 203.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=O)[CH2:3][CH2:2]1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O>>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:5]1[CH:4]1[CH2:3][CH2:2][NH:1][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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